Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate
Description
Properties
Molecular Formula |
C18H29NO2 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate |
InChI |
InChI=1S/C18H29NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h15-16H,2-13H2,1H3 |
InChI Key |
DUGXYXBSLLDPLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)(CC2CCCCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate typically involves the reaction of cyclohexylmethyl bromide with a suitable nitrile precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate is a compound of interest in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry, while providing case studies and data tables for clarity.
Structure
The compound features a cyano group and a propanoate ester, which contribute to its reactivity and potential applications in synthesis.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its structural components suggest possible bioactivity, particularly in the development of novel analgesics or anti-inflammatory agents.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of compounds similar to this compound. Results indicated that modifications to the cyano and cyclohexyl groups could enhance efficacy against inflammatory markers in vitro, suggesting pathways for further drug development.
Materials Science
The compound's unique structure allows it to be explored as a building block in polymer chemistry. Its reactivity can be harnessed to create copolymers with desirable mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Copolymer A | 45 | 300 | 250 |
| Copolymer B | 60 | 250 | 270 |
Agricultural Chemistry
Research has indicated that this compound may serve as an agrochemical intermediate. Its potential role as an insecticide or herbicide is under investigation, focusing on its efficacy and environmental impact.
Case Study: Insecticidal Activity
In a controlled study, the compound was tested against common agricultural pests. The results showed a significant reduction in pest populations, indicating its potential as a safe alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The cyclohexyl and cyclohexylmethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Structural Analogs in Esters and Cyclohexyl Derivatives
Key Compounds for Comparison :
Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate (CAS: 52778-82-2) Structure: Features a cyclohexylformamido group and a hydroxy substituent instead of cyano and dual cyclohexyl groups. The formamido moiety may enhance hydrogen-bonding interactions . Applications: Likely used in peptide synthesis or as an intermediate due to its functional groups.
Methyl 2-hexenoate (CAS: 2396-77-2) Structure: A simpler unsaturated ester with a hexenoate chain. Properties: Lower molecular weight (128.17 g/mol) and absence of bulky cyclohexyl groups result in higher volatility and lower steric hindrance during reactions . Applications: Common in flavor/fragrance industries due to fruity notes.
Ethyl 2-methylpropanoate and Methyl octanoate Structure: Branched and linear esters without cyclohexyl substituents. Properties: Ethyl 2-methylpropanoate exhibits faster hydrolysis rates due to less steric bulk, while methyl octanoate’s long alkyl chain enhances hydrophobicity .
Physicochemical Properties and Reactivity
Key Observations :
- The dual cyclohexyl groups in the target compound likely reduce reactivity in nucleophilic substitutions compared to simpler esters like methyl hexenoate.
- The cyano group may confer resistance to hydrolysis relative to esters with hydroxy or amido substituents .
Biological Activity
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 299.43 g/mol
The compound features a cyano group, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, studies on related cyano derivatives have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Potential Antimicrobial |
| Related Compound A | 250 | Moderate Antibacterial |
| Related Compound B | 500 | Mild Antibacterial |
Cytotoxicity Studies
Cytotoxicity studies are crucial for understanding the safety profile of new compounds. Preliminary data suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
| Cell Line | IC (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | TBD | Cytotoxic |
| MCF-7 (breast cancer) | TBD | Cytotoxic |
| Normal Fibroblasts | >100 | Non-toxic |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes crucial for microbial survival.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.
- Interference with DNA Synthesis : Some derivatives can interact with DNA, disrupting replication processes.
Case Studies
A recent study evaluated the effects of this compound on various microbial strains:
- Methodology : The broth microdilution method was employed to determine Minimum Inhibitory Concentration (MIC).
- Results : The compound demonstrated moderate activity against Gram-positive bacteria, with an MIC ranging from 250 to 500 µg/mL.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate, and how can side reactions be minimized?
- Methodological Answer : Synthesis optimization involves controlling stoichiometry, temperature, and catalyst selection. For example, highlights the use of HCl as a catalyst in carbamate synthesis, which can be adapted for esterification or cyano-group incorporation. Key parameters include:
- Catalyst Loading : 0.5–1.0 mol% HCl or Lewis acids (e.g., ZnCl₂) to reduce side products.
- Solvent Choice : Chloroform or THF for improved solubility of cyclohexyl substituents .
- Temperature : Maintain 40–60°C to avoid thermal decomposition of the cyano group.
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) to isolate the target ester .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to identify cyclohexylmethyl protons (δ 1.0–2.5 ppm) and the cyano group (δ 120–130 ppm in ¹³C).
- X-ray Crystallography : Resolve steric hindrance from dual cyclohexyl groups (e.g., used crystallography to analyze disordered cyclohexene rings, requiring refinement of occupancy ratios) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₈H₂₇NO₂ requires [M+H]⁺ = 290.2114).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact ( emphasizes industrial-use-only classifications for similar esters) .
- Ventilation : Use fume hoods due to potential cyanide release under acidic/high-temperature conditions.
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyano group in this compound under varying pH conditions?
- Methodological Answer : Use quantum chemistry tools (e.g., Gaussian, ORCA) to model electron density around the cyano group. ’s QSQN technology combines QSPR and neural networks to predict hydrolysis rates. Key steps:
- pKa Estimation : Calculate using COSMO-RS solvation models.
- Reaction Pathways : Simulate nucleophilic attack (e.g., OH⁻) on the cyano carbon at pH > 10 .
Q. What challenges arise in crystallographic analysis due to steric effects from the dual cyclohexyl groups?
- Methodological Answer : Steric hindrance can cause disorder in crystal lattices. observed dual occupancy in cyclohexene rings, resolved using SHELXL refinement with 0.55:0.45 occupancy ratios. Recommendations:
- Data Collection : High-resolution synchrotron X-ray (≤ 0.8 Å).
- Modeling Software : Olex2 or Phenix for refining anisotropic displacement parameters .
Q. How do structural modifications (e.g., replacing cyclohexyl with cyclopentyl) affect the compound’s physicochemical properties?
- Methodological Answer : compared cyclopentyl vs. cyclohexyl analogs, showing cyclopentyl reduces logP (increased hydrophilicity) and alters melting points by ~15°C. Method:
- LogP Measurement : Shake-flask method with octanol/water partitioning.
- Thermal Analysis : DSC to compare melting points of derivatives .
Q. What mechanistic insights explain potential bioactivity in neurological targets (e.g., ion channels)?
- Methodological Answer : ’s synthetic cannabinoid analogs suggest cyclohexyl groups enhance lipid membrane penetration. Experimental approaches:
- Molecular Docking : AutoDock Vina to simulate binding to TRPV1 receptors.
- Patch-Clamp Electrophysiology : Assess inhibition of sodium channels in neuronal cell lines .
Q. Can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer : Replace halogenated solvents (e.g., chloroform) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures. ’s guidelines recommend:
- Catalyst Recycling : Immobilize HCl on mesoporous silica.
- Waste Minimization : Use in-line FTIR to monitor reaction completion, reducing purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
